1-(Dibutylphosphoryl)cyclohexane-1-thiol
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Overview
Description
1-(Dibutylphosphoryl)cyclohexane-1-thiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to a cyclohexane ring, which is further substituted with a dibutylphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Dibutylphosphoryl)cyclohexane-1-thiol can be synthesized through a multi-step process involving the introduction of the thiol group and the dibutylphosphoryl group onto the cyclohexane ring. One common method involves the reaction of cyclohexanethiol with dibutylphosphoryl chloride under controlled conditions to yield the desired product. The reaction typically requires the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Dibutylphosphoryl)cyclohexane-1-thiol undergoes various chemical reactions, including:
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Zinc, hydrochloric acid.
Substitution: Alkyl halides, base (e.g., sodium hydrosulfide).
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Thioethers.
Scientific Research Applications
1-(Dibutylphosphoryl)cyclohexane-1-thiol has several applications in scientific research:
Biology: Investigated for its potential role in modulating biological pathways involving thiol groups.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(Dibutylphosphoryl)cyclohexane-1-thiol involves the reactivity of the thiol group. Thiol groups are known for their nucleophilicity and ability to form strong bonds with electrophiles. This compound can interact with various molecular targets, including enzymes and proteins, through the formation of disulfide bonds or thioether linkages. These interactions can modulate the activity of the target molecules and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanethiol: A simpler thiol compound with a cyclohexane ring and a thiol group.
Dibutylphosphoryl chloride: A compound used in the synthesis of 1-(Dibutylphosphoryl)cyclohexane-1-thiol.
Uniqueness
This compound is unique due to the presence of both a thiol group and a dibutylphosphoryl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
84952-74-9 |
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Molecular Formula |
C14H29OPS |
Molecular Weight |
276.42 g/mol |
IUPAC Name |
1-dibutylphosphorylcyclohexane-1-thiol |
InChI |
InChI=1S/C14H29OPS/c1-3-5-12-16(15,13-6-4-2)14(17)10-8-7-9-11-14/h17H,3-13H2,1-2H3 |
InChI Key |
XXBKGPJCSWDMRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(CCCC)C1(CCCCC1)S |
Origin of Product |
United States |
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